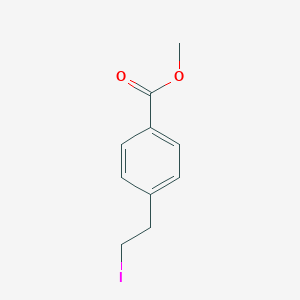

Methyl 4-(2-iodoethyl)benzoate

Descripción general

Descripción

Methyl 4-(2-iodoethyl)benzoate is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.1 g/mol . It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-(2-iodoethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(2-chloroethyl)benzoate with sodium iodide in the presence of methyl ethyl ketone as a solvent . The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation and recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 4-(2-iodoethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Sodium iodide, methyl ethyl ketone, reflux conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

Substitution: Various substituted benzoates depending on the nucleophile used.

Reduction: 4-(2-iodoethyl)benzyl alcohol.

Oxidation: 4-(2-iodoethyl)benzoic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 4-(2-iodoethyl)benzoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups.

Drug Development

The compound is utilized in the synthesis of pharmaceutical agents. Its aryl-iodide functionality can be leveraged in coupling reactions, which are crucial for creating biologically active compounds.

Proteomics Research

In proteomics, this compound is employed to study protein interactions and functions, particularly through labeling techniques that help visualize protein dynamics.

Material Science

The compound is also explored in material science for developing new materials with specific properties, such as polymers that exhibit enhanced mechanical or thermal stability.

Case Study 1: Antimicrobial Activity

Research has indicated that related compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects. A study demonstrated its effectiveness against specific bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Drug Synthesis

In a recent project, this compound was used as a precursor for synthesizing a novel anti-cancer agent. The compound underwent several transformations to yield a product that showed promising results in preclinical trials.

Mecanismo De Acción

The mechanism of action of methyl 4-(2-iodoethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of various derivatives. These reactions are mediated by specific molecular targets and pathways, depending on the reagents and conditions used .

Comparación Con Compuestos Similares

Methyl 4-iodobenzoate: Similar structure but lacks the ethyl group, making it less reactive in certain substitution reactions.

Ethyl 4-(2-iodoethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

Uniqueness: Methyl 4-(2-iodoethyl)benzoate is unique due to the presence of both an iodine atom and an ester group, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and various research applications .

Actividad Biológica

Methyl 4-(2-iodoethyl)benzoate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 298.147 g/mol. The presence of the iodoethyl group is significant as it may enhance the compound's reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds structurally similar to this compound often exhibit antimicrobial properties. For instance, derivatives of benzoic acid are known for their effectiveness against various pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of metabolic pathways essential for survival .

2. Insecticidal Effects

Methyl benzoate, a related compound, has been studied for its insecticidal properties against mosquito larvae. It demonstrated significant larvicidal activity with an LC50 value of 61 ppm against Aedes albopictus and 185 ppm against Culex pipiens after 24 hours of exposure . Although specific data for this compound is limited, its structural similarity suggests potential insecticidal activity as well.

3. Cytotoxicity

While direct studies on this compound are scarce, related compounds have shown cytotoxic effects against various cancer cell lines. For example, certain benzoate derivatives have been reported to exhibit cytotoxicity ranging from 7% to over 34% against human cancer cells at specific concentrations . This raises the possibility that this compound could have similar effects, warranting further investigation.

Understanding the mechanisms through which this compound exerts its biological effects is crucial:

1. Enzymatic Interactions

The compound may interact with enzymes such as esterases and lipases, leading to hydrolysis and subsequent metabolic transformations. This interaction can influence cellular metabolism and gene expression related to oxidative stress and inflammation.

2. Cellular Signaling Pathways

This compound might modulate critical signaling pathways such as MAPK and NF-κB, which are involved in cell survival and proliferation. Alterations in these pathways can lead to significant changes in cellular responses, including apoptosis or necrosis under certain conditions.

Case Studies

- Insecticidal Activity : A study on methyl benzoate demonstrated its potential as an environmentally friendly larvicide for mosquito control, suggesting that similar compounds could be explored for pest management strategies .

- Cytotoxicity Assessments : Research on related benzoic acid derivatives indicates a need for further studies on this compound to evaluate its cytotoxic potential against various cancer cell lines.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

methyl 4-(2-iodoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBZFUASXKRIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.